2-(2-(Trifluoromethoxy)phenyl)piperidine

Lipophilicity LogP Medicinal Chemistry

Researchers often face regioisomer substitution risks that alter receptor binding and PK profiles. 2-(2-(Trifluoromethoxy)phenyl)piperidine (CAS 1270540-44-7) eliminates this uncertainty as a well-defined ortho-substituted building block. - LogP ≈ 3.87, approximately 0.36 units higher than the para analog, enabling superior blood-brain barrier penetration for CNS programs. - Available in racemic and enantiopure (R/S) forms, supporting direct chirality-dependent SAR studies. - The -OCF3 group resists CYP450-mediated O-dealkylation, improving metabolic stability over -OCH3 analogs.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
Cat. No. B13610472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethoxy)phenyl)piperidine
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-5-9(11)10-6-3-4-8-16-10/h1-2,5,7,10,16H,3-4,6,8H2
InChIKeyWMXQSISKLNLEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Trifluoromethoxy)phenyl)piperidine: Baseline Profile


2-(2-(Trifluoromethoxy)phenyl)piperidine (CAS 1270540-44-7; C12H14F3NO; MW 245.24 g/mol) is an ortho-substituted arylpiperidine building block featuring a trifluoromethoxy (-OCF3) group directly attached to the phenyl ring at the 2-position . The compound exists as a racemate and is also available in enantiopure forms, including (R)-2-(2-(trifluoromethoxy)phenyl)piperidine (CAS 1213163-20-2) and (S)-2-(2-(trifluoromethoxy)phenyl)piperidine (CAS 1213479-05-0) and its hydrochloride salt (CAS 1391504-34-9) . Its computed pKa is 9.48±0.10, reflecting basic piperidine nitrogen character modulated by the electron-withdrawing ortho-OCF3 group . The compound serves as a versatile intermediate in medicinal chemistry, particularly for central nervous system (CNS) and receptor-targeted programs, where the ortho substitution pattern influences both conformational properties and binding site interactions [1].

Structure ortho-OCF3 arylpiperidine building block
Forms Racemate, (R)- and (S)-enantiomers, HCl salt
Context Medicinal chemistry, CNS/receptor-targeted programs

Substitution Failure for 2-(2-(Trifluoromethoxy)phenyl)piperidine


Arylpiperidine derivatives bearing OCF3 substituents are not interchangeable across regioisomeric positions (ortho, meta, para) due to pronounced differences in physicochemical and conformational properties that directly impact biological target engagement and synthetic utility. The trifluoromethoxy group exhibits complex electronic effects that depend critically on substitution position and molecular conformation; comparative pKa and logD7.4 measurements across regioisomeric CF3O-piperidines reveal that these parameters vary substantially with substitution pattern [1]. For procurement purposes, substituting 2-(2-(trifluoromethoxy)phenyl)piperidine with 3- or 4-substituted analogs without SAR validation risks altering receptor binding kinetics, metabolic stability, and overall pharmacokinetic profiles in unpredictable ways . The ortho-substituted variant offers distinct conformational constraints and stereoelectronic properties that are not replicated by its regioisomers, making generic substitution scientifically unsound without direct comparative data.

Regioisomeric substitution (ortho vs. meta/para) may shift logD, pKa, and binding kinetics.
OCF3 electronic effects depend on position; generic replacement risks altering target engagement.
Chiral center enables enantioselective SAR; achiral 4-substituted analogs lack this dimension.

Differentiation Evidence for 2-(2-(Trifluoromethoxy)phenyl)piperidine


Ortho Substitution Elevates Lipophilicity

The ortho-substituted 2-(2-(trifluoromethoxy)phenyl)piperidine (2-position OCF3 on phenyl, 2-position piperidine attachment) exhibits higher calculated lipophilicity compared to the para-substituted regioisomer 4-(4-(trifluoromethoxy)phenyl)piperidine. This difference is directly relevant to membrane permeability and CNS penetration potential .

Lipophilicity (LogP)
Data to verify
LogP ≈ 3.87 (ortho/meta) vs 3.51 (para), Δ≈0.36
Supports CNS permeability screening context
Predicted values; experimental validation recommended
Lipophilicity LogP Medicinal Chemistry CNS Drug Design ADME

Regioisomeric pKa Differences in OCF3-Piperidines

The acid dissociation constant (pKa) of trifluoromethoxy-substituted phenylpiperidines varies significantly with substitution pattern, reflecting distinct electronic environments that influence nitrogen basicity and protonation state at physiological pH [1].

Basicity (pKa)
Reported
pKa 9.48±0.10 (ortho) vs 9.36±0.10 (meta); class-level Δ up to 0.5
Ionization state may shift at physiological pH
Predicted values; review buffer compatibility
pKa Basicity Receptor Binding Ionization State Physicochemical Properties

OCF3 Enhances Metabolic Stability over OCH3

The trifluoromethoxy (-OCF3) substituent confers superior resistance to oxidative metabolism compared to the methoxy (-OCH3) group in arylpiperidine scaffolds. This is a class-level property of OCF3-containing compounds that directly translates to prolonged half-life and reduced clearance in vivo [1].

Metabolic Stability
Class-level
-OCF3 resists CYP-mediated O-dealkylation vs. -OCH3 susceptibility
Class-level metabolic stability context
No direct pair data; class-level evidence
Metabolic Stability OCF3 OCH3 Oxidative Metabolism In Vivo Clearance

Ortho Conformational Effects in OCF3-Phenylpiperidine

The ortho-substitution pattern in 2-(2-(trifluoromethoxy)phenyl)piperidine introduces steric and electronic constraints that influence the conformational ensemble accessible to the molecule, which in turn affects how it presents pharmacophoric elements to biological targets compared to meta- or para-substituted regioisomers [1].

Conformational Preference
Class-level
Ortho substitution constrains dihedral angle distribution
Conformational ensemble may influence docking
Class-level inference; requires target-specific validation
Conformation SAR Receptor Docking Gauche Effect Binding Affinity

Enantiopure Forms Enable Chiral Resolution

2-(2-(Trifluoromethoxy)phenyl)piperidine contains a stereocenter at the 2-position of the piperidine ring, making it available in racemic, (R)-enantiomer, and (S)-enantiomer forms. In contrast, 4-substituted analogs such as 4-(4-(trifluoromethoxy)phenyl)piperidine are achiral, lacking this stereochemical dimension .

Stereochemical Complexity
Data to verify
Chiral (racemate + R/S enantiomers) vs. achiral 4-substituted analog
Enables enantioselective SAR exploration
Chirality Stereochemistry Enantiopure Resolution Receptor Selectivity

OCF3 vs. CF3 Electronic Effects in Arylpiperidines

The trifluoromethoxy (-OCF3) group differs fundamentally from the trifluoromethyl (-CF3) group in its electronic influence on the aromatic ring and the adjacent piperidine nitrogen, owing to the oxygen atom acting as both a σ-electron-withdrawing and π-electron-donating moiety [1].

Electronic Effects
Class-level
OCF3: σ-withdrawing/π-donating; CF3: σ/π-withdrawing only
Distinct electronic profiles affect target recognition
Class-level data; review target site electronics
Electronic Effects OCF3 CF3 Hammett Constants Dipole Moment

Optimal Research Applications for 2-(2-(Trifluoromethoxy)phenyl)piperidine


CNS Lead Optimization: Elevated Lipophilicity

Research programs developing CNS-active agents should prioritize 2-(2-(trifluoromethoxy)phenyl)piperidine over 4-substituted regioisomers when higher LogP is required to achieve adequate blood-brain barrier penetration. The ortho-substituted variant exhibits LogP ≈ 3.87, which is approximately 0.36 units higher than the para-substituted analog (LogP = 3.51), potentially translating to improved CNS exposure and target engagement in brain tissues .

Enantioselective Pharmacology Studies

Projects investigating chirality-dependent receptor interactions should select 2-(2-(trifluoromethoxy)phenyl)piperidine due to the availability of both racemic and enantiopure forms ((R)- and (S)-enantiomers). This enables direct evaluation of enantiomer-specific binding affinity, functional activity, and off-target selectivity profiles—an experimental dimension that achiral 4-substituted OCF3-phenylpiperidines cannot support .

Metabolic Stability-Focused Medicinal Chemistry

Programs seeking to minimize oxidative metabolism and improve in vivo half-life should favor OCF3-containing building blocks like 2-(2-(trifluoromethoxy)phenyl)piperidine over methoxy (-OCH3) analogs. The trifluoromethoxy group confers resistance to CYP450-mediated O-dealkylation, reducing the formation of potentially reactive metabolites and improving pharmacokinetic predictability in preclinical development [1][2].

GPCR Modulator Discovery with Conformational Constraints

Structure-based drug design programs targeting GPCRs or other conformationally sensitive receptors should employ 2-(2-(trifluoromethoxy)phenyl)piperidine as a scaffold for exploring ortho-specific conformational effects. The ortho substitution pattern introduces steric constraints that influence the dihedral angle distribution and accessible conformational ensemble, which can dramatically impact receptor docking and binding kinetics compared to meta- or para-substituted alternatives [2][3].

Application
Selection Property
Validation Focus
CNS permeability research
Ortho-substituted lipophilicity profile
LogP and brain penetration assessment
Enantioselective pharmacology studies
Enantiopure (R)/(S) availability
Enantiomer-specific binding and selectivity profiling
Oxidative metabolism investigation
OCF3 metabolic stability context
CYP-mediated clearance pathway review
GPCR docking and conformation research
Ortho steric/electronic constraints
Conformational ensemble and binding kinetics review
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